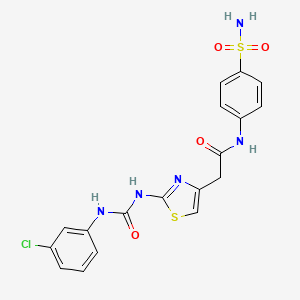

2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(4-sulfamoylphenyl)acetamide

Beschreibung

2-(2-(3-(3-Chlorophenyl)ureido)thiazol-4-yl)-N-(4-sulfamoylphenyl)acetamide is a thiazole-based small molecule featuring a urea linkage to a 3-chlorophenyl group and an acetamide bridge to a 4-sulfamoylphenyl moiety. The thiazole core and urea functionality are characteristic of bioactive molecules, often associated with antimicrobial, anticancer, or enzyme-inhibitory properties .

Eigenschaften

IUPAC Name |

2-[2-[(3-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-(4-sulfamoylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClN5O4S2/c19-11-2-1-3-13(8-11)22-17(26)24-18-23-14(10-29-18)9-16(25)21-12-4-6-15(7-5-12)30(20,27)28/h1-8,10H,9H2,(H,21,25)(H2,20,27,28)(H2,22,23,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUGMRTMSAAAGQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NC(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClN5O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(4-sulfamoylphenyl)acetamide typically involves multiple steps:

Formation of the Urea Derivative: The initial step involves the reaction of 3-chlorophenyl isocyanate with an appropriate amine to form the urea derivative.

Thiazole Ring Formation: The urea derivative is then reacted with a thioamide to form the thiazole ring.

Acetamide Formation: The thiazole derivative is further reacted with an acylating agent to introduce the acetamide group.

Sulfonamide Introduction: Finally, the sulfonamide group is introduced by reacting the intermediate with a sulfonyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring.

Reduction: Reduction reactions can occur at the nitro groups if present.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic substitution can be facilitated by reagents like sulfuric acid (H2SO4) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound may be used to study enzyme interactions and protein binding due to its functional groups that mimic biological molecules.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as an inhibitor for certain enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor for other chemical products.

Wirkmechanismus

The mechanism of action of 2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(4-sulfamoylphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity. The thiazole and sulfonamide groups are particularly important for these interactions, as they can form hydrogen bonds and other interactions with the target molecules.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound is structurally related to three analogs from the evidence, which differ in substituent groups on the thiazole ring and acetamide-linked aryl moieties. Below is a comparative analysis:

Table 1: Structural and Molecular Comparison

*Estimated based on structural analogs.

Key Differences and Implications

Urea Substituents :

- The 3-chlorophenyl group in the target compound (meta-substitution) may confer distinct steric and electronic effects compared to the 4-chlorophenyl (para-substitution) in and 2-methoxyphenyl in . Para-substituted chlorophenyl groups often enhance planarity and π-π stacking, while methoxy groups improve solubility but reduce electrophilicity .

Acetamide-Linked Moieties: The 4-sulfamoylphenyl group in the target compound provides strong hydrogen-bonding capacity and polarity, contrasting with the 4-phenoxyphenyl (lipophilic, ), thiazol-2-yl (heterocyclic, ), and 4-trifluoromethoxyphenyl (electron-withdrawing, ). Sulfamoyl groups are associated with enhanced target specificity in sulfonamide-based drugs (e.g., antimicrobials) .

Molecular Weight and Bioavailability :

- The target compound’s estimated molecular weight (~452.9) places it within the acceptable range for oral bioavailability (Lipinski’s rule of five). However, higher molecular weights in (500.0) and (466.4) may reduce permeability compared to (393.9) .

Table 2: Hypothesized Pharmacological Profiles

*Inferred from structural motifs and literature trends.

Research Findings and Limitations

- The sulfamoyl group in the target compound could enhance cytotoxicity in such assays due to improved target engagement .

- Synthetic Feasibility : The thiazole-urea-acetamide scaffold is synthetically accessible via standard coupling reactions (e.g., HATU-mediated amidation), as implied by analogs in .

- Data Gaps : Physicochemical properties (melting point, solubility) and in vivo pharmacokinetic data are unavailable for all compounds, limiting direct comparisons .

Biologische Aktivität

The compound 2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(4-sulfamoylphenyl)acetamide is a complex organic molecule characterized by its unique structural features, including a thiazole ring, urea linkage, and sulfonamide group. This combination suggests potential therapeutic applications, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, supported by relevant data tables and findings from recent studies.

Structural Features

The structural formula of the compound is represented as follows:

- Molecular Formula: C23H21ClN6O3S

- Molecular Weight: 497.0 g/mol

The key functional groups that contribute to its biological activity include:

- Thiazole Ring: Known for its role in various pharmacological activities.

- Urea Linkage: Often found in compounds with notable biological effects.

- Sulfonamide Group: Typically associated with antimicrobial properties.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. The presence of the thiazole and sulfonamide groups may enhance the compound's efficacy against bacterial strains. A comparative analysis of related compounds shows promising results:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(3-chlorophenyl)-2-(2-thiazol-4-ylbenzimidazol-1-yl)acetamide | Thiazole ring, chlorophenyl | Antimicrobial |

| 1-(3-methoxybenzyl)-3-(4-pyridin-4-yl)thiazol-2-ylurea | Thiazole ring, methoxybenzyl | Anticancer |

| 4-methoxyphenyl urea derivatives | Urea linkage, various aromatic groups | Anti-inflammatory |

These findings suggest that the specific combination of functional groups in 2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(4-sulfamoylphenyl)acetamide may enhance its antimicrobial efficacy compared to similar compounds.

Anticancer Potential

Recent studies have highlighted the anticancer potential of compounds featuring thiazole and urea moieties. For instance, a study demonstrated that thiazole derivatives could inhibit the growth of cancer cell lines by inducing apoptosis. The compound's design allows it to interact with specific molecular targets involved in cancer progression.

While detailed mechanisms remain under investigation, preliminary studies suggest that the compound may exert its biological effects through:

- Inhibition of key enzymes involved in cellular proliferation.

- Interaction with DNA or RNA, leading to disruptions in replication and transcription processes.

Further molecular docking studies are required to elucidate precise interactions at the molecular level.

Case Studies and Research Findings

-

Study on Carbonic Anhydrase Inhibition:

- A related study evaluated novel sulfonamide derivatives as inhibitors of carbonic anhydrase (CA). Compounds demonstrated selective inhibition against CA IX and XII isoforms, with IC50 values indicating strong activity.

- The findings suggest that modifications similar to those seen in 2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(4-sulfamoylphenyl)acetamide could yield potent CA inhibitors.

-

Cytotoxicity Assessment:

- In vitro cytotoxicity studies indicated that several synthesized derivatives showed low toxicity at effective concentrations. This property is crucial for developing therapeutic agents that minimize harm to healthy cells while targeting cancerous tissues.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.